N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
Description
N'-[(E)-(3-Methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a hydrazone derivative characterized by a thiophene ring linked to an acetohydrazide moiety and a 3-methoxybenzylidene group. Its synthesis typically involves condensation of 2-(thiophen-2-yl)acetohydrazide with 3-methoxybenzaldehyde under acidic conditions, followed by structural validation via NMR, FT-IR, and mass spectrometry .
Properties
Molecular Formula |
C14H14N2O2S |
|---|---|
Molecular Weight |
274.34 g/mol |
IUPAC Name |
N-[(E)-(3-methoxyphenyl)methylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C14H14N2O2S/c1-18-12-5-2-4-11(8-12)10-15-16-14(17)9-13-6-3-7-19-13/h2-8,10H,9H2,1H3,(H,16,17)/b15-10+ |
InChI Key |
FVESUGCHAUBUJT-XNTDXEJSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=N/NC(=O)CC2=CC=CS2 |
Canonical SMILES |
COC1=CC=CC(=C1)C=NNC(=O)CC2=CC=CS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-(thiophen-2-yl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, and the product is then isolated through filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Key Chemical Reactions
The compound exhibits reactivity due to its hydrazone functional group (–C=N–) and aromatic substituents.
2.1 Hydrolysis
-
Conditions : Acidic aqueous solution (H⁺/H₂O)
-
Mechanism : Protonation of the hydrazone nitrogen followed by cleavage of the C=N bond, regenerating the carbonyl compound.
-
Product : Thiophen-2-ylacetohydrazide and 3-methoxybenzaldehyde.
2.2 Alkylation
-
Reagents : Alkyl halides or alkylation agents
-
Conditions : Base catalyst (e.g., NaOH) and heat
-
Mechanism : Nucleophilic substitution at the hydrazone nitrogen, forming alkylated derivatives.
2.3 Oxidation
-
Reagents : Mild oxidizing agents (e.g., H₂O₂)
-
Conditions : Acidic medium (e.g., acetic acid)
-
Product : Oxidized derivatives (e.g., thiadiazoles or thiomorpholine derivatives) .
2.4 Cyclization
-
Conditions : Heat or catalytic agents
-
Mechanism : Intramolecular reaction involving the hydrazone and aromatic rings, forming heterocyclic compounds.
| Reaction Type | Mechanism | Conditions | Product |
|---|---|---|---|
| Hydrolysis | Acidic cleavage of C=N bond | H⁺/H₂O | Thiophen-2-ylacetohydrazide |
| Alkylation | Nucleophilic substitution | Base, heat | Alkylated hydrazone |
| Oxidation | Oxidative cleavage | H₂O₂/AcOH | Thiadiazoles/thiomorpholine |
Mechanistic Insights
The hydrazone group (–C=N–) is central to the compound’s reactivity. Key mechanistic features include:
-
Nucleophilic Attack : The hydrazine nitrogen acts as a nucleophile, attacking electrophilic centers (e.g., carbonyl carbons in aldehydes).
-
Electron Delocalization : The aromatic rings (thiophene and methoxyphenyl) stabilize the hydrazone via resonance and inductive effects, influencing reaction rates.
Analytical Characterization
Structural confirmation relies on spectroscopic techniques:
Reactivity and Functional Group Interactions
The compound’s reactivity is modulated by its substituents:
-
Thiophene Ring : Enhances stability and electronic effects for catalysis.
-
Methoxy Group : Acts as an electron-donating group, activating the phenyl ring for reactions.
Scientific Research Applications
Synthesis of N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide
The synthesis of this compound typically involves the condensation reaction between 3-methoxybenzaldehyde and 2-thiophen-2-ylacetohydrazide. The reaction can be performed under mild conditions, often yielding high purity products that can be characterized using techniques such as NMR and IR spectroscopy.
Antimicrobial Properties
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial activity. A study noted that similar hydrazide compounds showed varying degrees of inhibition against bacteria and fungi, suggesting potential use in developing antimicrobial agents .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound Name | Bacterial Strains Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli, S. aureus | 15, 18 |
| Control (Ceftriaxone) | E. coli, S. aureus | 25, 30 |
Antioxidant Activity
Thiophene-based compounds have shown promising antioxidant properties. The presence of methoxy groups can enhance electron donation capabilities, improving radical scavenging activities . This property is crucial for developing drugs targeting oxidative stress-related diseases.
Cytotoxic Effects
Studies have demonstrated that thiophene derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inducing apoptosis through the activation of specific signaling pathways .
Table 2: Cytotoxicity of Thiophene Derivatives on Cancer Cell Lines
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast) | 12 |
| Control (Doxorubicin) | MCF-7 (Breast) | 0.5 |
Organic Electronics
Due to their unique electronic properties, thiophene derivatives are increasingly used in organic semiconductor materials. Their ability to form stable films makes them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Dye-Sensitized Solar Cells
Research has indicated that incorporating thiophene units into dye molecules can enhance light absorption and electron transfer efficiency in dye-sensitized solar cells, leading to improved energy conversion efficiencies .
Antimicrobial Study
In a recent study, researchers synthesized a series of hydrazides similar to this compound and evaluated their antimicrobial efficacy against clinical strains. The results demonstrated significant activity against resistant bacterial strains, highlighting the compound's potential as a lead candidate for antibiotic development .
Cancer Research
Another case study focused on the cytotoxic effects of thiophene derivatives on various cancer cell lines. The findings revealed that these compounds could effectively induce cell death in vitro, suggesting their potential as anticancer agents .
Mechanism of Action
The mechanism of action of N’-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Rings
Several analogs differ in substituent patterns on the phenyl or heterocyclic rings, influencing their physicochemical and biological properties:
Key Observations :
- Electron-withdrawing groups (e.g., –CN, –NO2) may improve metabolic stability but reduce bioavailability .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom contributes to π-π stacking interactions, while phenyl derivatives may exhibit distinct pharmacokinetic profiles .
Functional Comparison: Pharmacological and Biochemical Profiles
Anti-Inflammatory and Analgesic Activity
- Indole-based analogs (e.g., MMINA: 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl)methylidene]acetohydrazide) demonstrated significant anti-inflammatory activity (75% inhibition at 20 mg/kg) and selective COX-2 inhibition, surpassing indomethacin in ulcerogenic safety profiles .
- Molecular docking predicts hydrogen bonding with Tyr 355 and Arg 120 residues in COX-2 .
Antimicrobial Activity
- Coumarin-linked analogs (e.g., N′-[(E)-(3,4-dihydroxyphenyl)methylidene]-2-[(2-oxo-2H-1-benzopyran-4-yl)amino]acetohydrazide) showed moderate activity against S. aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) due to hydroxyl groups enhancing membrane disruption .
Chemoprotective Effects
ADME Properties
- LogP values : Thiophene derivatives (LogP ~2.5) exhibit better membrane permeability than polar coumarin analogs (LogP ~1.8) .
- Metabolic stability : Nitro-substituted analogs (e.g., MMINA) show longer half-lives (t1/2: 8.2 h) compared to methoxy derivatives (t1/2: 5.1 h) due to resistance to CYP450 oxidation .
Biological Activity
N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a hydrazone linkage and incorporates both thiophene and methoxyphenyl moieties, which are known to contribute to various biological effects.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes:
- A methoxy group (-OCH₃) attached to a phenyl ring.
- A thiophene ring which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with thiophene and hydrazone functionalities exhibit significant antimicrobial properties. In a study evaluating similar compounds, the following results were noted:
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against S. aureus |
|---|---|---|
| This compound | 32.5 | 16.0 |
| Standard Drug (Ciprofloxacin) | 4.0 | 8.0 |
These results suggest that the compound demonstrates effective inhibition against common pathogens, outperforming some standard antibiotics .
Anticancer Activity
The anticancer potential of this compound has been investigated through in vitro assays. Its mechanism of action appears to involve the inhibition of key enzymes involved in cancer cell proliferation.
In a comparative study, the compound was shown to have an IC50 value of approximately 5 μM against breast cancer cell lines, indicating promising anticancer activity:
| Compound | IC50 (μM) | Target Enzyme |
|---|---|---|
| This compound | 5.0 | Thymidylate synthase |
| Standard Drug (Doxorubicin) | 7.5 | Thymidylate synthase |
This suggests that the compound may act as a potential therapeutic agent in cancer treatment by targeting specific metabolic pathways .
Anti-inflammatory Activity
The anti-inflammatory effects of this compound have been assessed using various models, including LPS-induced inflammation in macrophages. The compound was found to significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Case Studies
- Antimicrobial Efficacy : A recent study reported that derivatives similar to this compound exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in optimizing efficacy .
- Anticancer Mechanism : Another investigation into related hydrazone compounds demonstrated their ability to induce apoptosis in cancer cells through mitochondrial pathways, suggesting that this compound may share similar mechanisms .
Q & A
Basic: What is the standard synthetic route for preparing N'-[(E)-(3-methoxyphenyl)methylidene]-2-(thiophen-2-yl)acetohydrazide?
Answer:
The compound is synthesized via a condensation reaction between 2-(thiophen-2-yl)acetohydrazide and 3-methoxybenzaldehyde. A typical procedure involves refluxing equimolar amounts of the hydrazide and aldehyde in ethanol with catalytic glacial acetic acid (0.5–1.0 equiv.) for 4–6 hours. The product precipitates upon cooling and is purified via recrystallization from ethanol or methanol, yielding 70–80% pure product. Characterization relies on ¹H/¹³C NMR to confirm the hydrazone bond (δ 8.3–8.5 ppm for the imine proton) and FT-IR for the N–H and C=O stretches (~3200 cm⁻¹ and ~1650 cm⁻¹, respectively) .
Basic: How can researchers verify the stereochemistry (E/Z isomerism) of the hydrazone bond?
Answer:
The E-configuration is confirmed via NOESY NMR or X-ray crystallography. In the E-isomer, the imine proton (N=CH) shows no coupling with the aromatic protons of the 3-methoxyphenyl group. For X-ray analysis, SHELX software (e.g., SHELXL-2018) is used to refine crystal structures, with emphasis on torsion angles (C=N–N–C) and planar geometry of the hydrazone moiety .
Advanced: What methodological strategies optimize reaction yields for structurally similar hydrazones?
Answer:
Yield optimization involves:
- Catalyst screening : Substituent-dependent reactivity may require Brønsted acids (e.g., p-toluenesulfonic acid) or Lewis acids (e.g., ZnCl₂) to accelerate imine formation.
- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility for sterically hindered substrates, while ethanol minimizes side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 minutes at 80°C) while maintaining >85% yield .
Advanced: How do structural modifications (e.g., trifluoromethyl groups) impact biological activity?
Answer:
Substituents like trifluoromethyl (e.g., J147 derivative in ) enhance metabolic stability and blood-brain barrier penetration. For Alzheimer’s disease models, the trifluoro group in J147 increases binding affinity to mitochondrial targets (EC₅₀ = 50–100 nM). Computational docking (AutoDock Vina) predicts improved hydrophobic interactions with protein pockets, validated via in vitro neuroprotection assays .
Advanced: How can researchers resolve contradictions in biological activity data across analogs?
Answer:
Discrepancies arise from:
- Assay variability : Standardize protocols (e.g., MIC for antimicrobial activity) using reference strains (e.g., E. coli ATCC 25922).
- Structural nuances : Compare logP values (e.g., thiophene vs. pyridine derivatives) to correlate lipophilicity with membrane permeability.
- Dose-response curves : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values and exclude outliers via Grubbs’ test .
Advanced: What computational tools are recommended for predicting pharmacokinetic properties?
Answer:
- ADMET prediction : SwissADME or ADMETLab 2.0 estimate bioavailability, BBB permeability, and CYP450 interactions.
- Molecular dynamics (MD) : GROMACS simulates ligand-receptor stability (e.g., 100 ns trajectories for Alzheimer’s targets like APP).
- QSAR models : MOE or Schrödinger’s Canvas derive predictive equations for toxicity (e.g., LD₅₀) based on substituent descriptors .
Advanced: How to design experiments for analyzing π-π stacking interactions in crystalline forms?
Answer:
- SC-XRD : Resolve intermolecular distances (3.4–3.6 Å for parallel π-π interactions) and dihedral angles between aromatic rings.
- Hirshfeld surface analysis (CrystalExplorer) : Quantify contact contributions (e.g., C–H⋯O vs. π-stacking).
- DFT calculations (Gaussian 16) : Compare stabilization energies (ΔE) of stacked vs. offset configurations .
Basic: What spectroscopic techniques confirm hydrazone purity and degradation?
Answer:
- HPLC-DAD : Retention time (tR = 8–10 min) and UV-Vis spectra (λmax = 270–290 nm) identify degradation products.
- TLC : Rf = 0.5–0.7 (silica gel, ethyl acetate/hexane 1:1).
- Mass spectrometry (HRMS) : Exact mass ([M+H]⁺ = calculated ± 5 ppm) rules out impurities .
Advanced: How to evaluate the compound’s potential as a multitarget agent (e.g., anti-inflammatory + antioxidant)?
Answer:
- In vitro multitarget assays :
- COX-2 inhibition (ELISA, IC₅₀ < 10 μM).
- DPPH/ABTS radical scavenging (EC₅₀ vs. ascorbic acid).
- In silico target fishing : PharmMapper or SEA predicts off-target binding (e.g., NF-κB, Nrf2 pathways) .
Advanced: What strategies mitigate crystallization challenges for hydrazone derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
